Cas no 870849-49-3 (2-(2-Fluorophenyl)-2-methylpropanoic acid)

2-(2-Fluorophenyl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Fluorophenyl)-2-methylpropanoic acid
- 2-(2-Fluoro-phenyl)-2-methyl-propionic acid
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- Inchi: InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13)
- InChI Key: DCCIKELFJWXVFL-UHFFFAOYSA-N
- SMILES: CC(C)(C1=CC=CC=C1F)C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
2-(2-Fluorophenyl)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6129-1G |
2-(2-fluorophenyl)-2-methylpropanoic acid |
870849-49-3 | 95% | 1g |
¥ 891.00 | 2023-04-13 | |
Enamine | EN300-62631-2.5g |
2-(2-fluorophenyl)-2-methylpropanoic acid |
870849-49-3 | 95.0% | 2.5g |
$217.0 | 2025-03-21 | |
Alichem | A019120533-5g |
2-(2-Fluorophenyl)-2-methylpropanoic acid |
870849-49-3 | 95% | 5g |
$517.75 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034347-500mg |
2-(2-Fluoro-phenyl)-2-methyl-propionic acid |
870849-49-3 | 500mg |
1527.0CNY | 2021-08-04 | ||
Fluorochem | 037839-10g |
2-(2-Fluorophenyl)-2-methylpropionic acid |
870849-49-3 | 95% | 10g |
£932.00 | 2022-03-01 | |
Enamine | EN300-62631-0.05g |
2-(2-fluorophenyl)-2-methylpropanoic acid |
870849-49-3 | 95.0% | 0.05g |
$27.0 | 2025-03-21 | |
Ambeed | A806262-1g |
2-(2-Fluorophenyl)-2-methylpropanoic acid |
870849-49-3 | 98% | 1g |
$145.0 | 2024-04-16 | |
Aaron | AR004QD0-250mg |
2-(2-fluorophenyl)-2-methylpropanoic acid |
870849-49-3 | 98% | 250mg |
$67.00 | 2025-01-22 | |
abcr | AB309753-250mg |
2-(2-Fluorophenyl)-2-methylpropanoic acid, 98%; . |
870849-49-3 | 98% | 250mg |
€144.00 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527404-1g |
2-(2-Fluorophenyl)-2-methylpropanoic acid |
870849-49-3 | 98% | 1g |
¥1314.00 | 2024-04-27 |
2-(2-Fluorophenyl)-2-methylpropanoic acid Related Literature
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
Additional information on 2-(2-Fluorophenyl)-2-methylpropanoic acid
Research Brief on 2-(2-Fluorophenyl)-2-methylpropanoic acid (CAS: 870849-49-3) in Chemical Biology and Pharmaceutical Applications
2-(2-Fluorophenyl)-2-methylpropanoic acid (CAS: 870849-49-3) is a fluorinated aromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential as a building block for drug development and its unique physicochemical properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and applications in medicinal chemistry.
Recent studies have highlighted the role of 2-(2-Fluorophenyl)-2-methylpropanoic acid as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The fluorine atom at the ortho position of the phenyl ring enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for further pharmaceutical exploration. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating COX-2 activity with reduced gastrointestinal toxicity compared to traditional NSAIDs.
In the realm of chemical biology, researchers have utilized 870849-49-3 as a molecular probe to investigate enzyme-substrate interactions in fluorinated compound metabolism. Nuclear magnetic resonance (NMR) studies have revealed unique conformational properties imparted by the fluorine substitution, which may explain its selective binding to certain biological targets. These findings were corroborated by X-ray crystallography data published in ACS Chemical Biology earlier this year.
The compound's mechanism of action appears to involve multiple pathways, including inhibition of pro-inflammatory cytokines and modulation of cellular signaling cascades. Recent in vitro studies using human cell lines showed promising results in reducing interleukin-6 (IL-6) production at concentrations below 10 μM, suggesting potential applications in treating inflammatory disorders. However, researchers caution that further pharmacokinetic studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.
From a synthetic chemistry perspective, novel routes to 2-(2-Fluorophenyl)-2-methylpropanoic acid have been developed to improve yield and purity. A 2024 publication in Organic Process Research & Development described a continuous flow chemistry approach that achieves 85% yield with 99% purity, representing a significant improvement over traditional batch synthesis methods. This advancement could facilitate larger-scale production for preclinical studies.
Looking forward, several research groups have proposed derivatives of 870849-49-3 as potential candidates for treating neurodegenerative diseases, based on preliminary data showing blood-brain barrier penetration and neuroprotective effects in animal models. These developments position 2-(2-Fluorophenyl)-2-methylpropanoic acid as a versatile scaffold for future drug discovery efforts across multiple therapeutic areas.
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